molecular formula C11H7F3N2O2 B3016116 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1038398-68-3

3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B3016116
CAS RN: 1038398-68-3
M. Wt: 256.184
InChI Key: SXCLKFLMZFOPIX-UHFFFAOYSA-N
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Description

Trifluoromethylphenyl compounds are a class of organic compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . They are often used in the synthesis of biologically active molecules .


Synthesis Analysis

The synthesis of trifluoromethylphenyl compounds often involves reactions with other organic compounds. For example, the reaction between thiosalicylic acid and 4-trifluoromethyl phenacyl bromide, conducted in the presence of triethylamine and DMF, resulted in the formation of a related compound .


Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl compounds can be determined using techniques such as X-ray diffraction . The structure is often influenced by the presence of the trifluoromethyl group, which can affect the conformation of the molecule .


Chemical Reactions Analysis

Trifluoromethylphenyl compounds can undergo various chemical reactions. For example, they have been used as reactants in the synthesis of biologically active molecules . The trifluoromethyl group can also affect the chemical shift in NMR studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylphenyl compounds can be influenced by the presence of the trifluoromethyl group. For example, these compounds often have a high degree of fluorination, which can affect their solubility and reactivity .

Scientific Research Applications

Electrochemical Sensing

A study has demonstrated the use of a polymeric film derived from 3-(4-trifluoromethyl)phenyl-thiophene, which is closely related to the compound , for the detection of synthetic stimulants . This application is significant in forensic science for the identification of substances without prior sample treatment. The presence of the –PhCF3 group is crucial for the recognition of these compounds, indicating the potential of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid in similar electrochemical sensing applications.

Antifungal Agents

Salicylanilide esters with 4-(Trifluoromethyl)benzoic acid have been studied for their antifungal properties . Given the structural similarity, the trifluoromethyl group in the compound of interest suggests potential utility as an antifungal agent. This could be particularly relevant for developing treatments against fungal strains resistant to current medications.

Kinetic Resolution

The compound has potential applications in kinetic resolution processes. While specific studies on 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid were not found, related compounds have been used in lipase-catalyzed transesterification reactions . This indicates possible uses in enantioselective synthesis and the production of optically active pharmaceuticals.

Cross-Coupling Reactions

3-(Trifluoromethyl)phenylboronic acid, which shares a functional group with the compound , is used in Suzuki-Miyaura cross-coupling reactions . This suggests that 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid could also be a candidate for facilitating such reactions, which are pivotal in the synthesis of complex organic molecules.

Microwave-Assisted Reactions

The boronic acid variant of the compound is involved in microwave-assisted Petasis reactions . This application could be explored for 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid, potentially enhancing reaction rates and yields in organic synthesis.

Synthesis of Biologically Active Molecules

Compounds with the trifluoromethyl group are often used in the synthesis of biologically active molecules due to their ability to improve the metabolic stability and binding affinity of pharmaceuticals . The compound could serve as a precursor or intermediate in the synthesis of new drugs.

Mechanism of Action

The mechanism of action of trifluoromethylphenyl compounds can vary depending on their specific structure and the biological system they interact with. Some compounds may act by blocking the reuptake of certain neurotransmitters .

Safety and Hazards

Trifluoromethylphenyl compounds can pose various safety hazards. For example, they can cause skin and eye irritation, and may be harmful if swallowed or inhaled . Proper safety measures should be taken when handling these compounds.

Future Directions

The use of trifluoromethylphenyl compounds in the synthesis of biologically active molecules suggests potential future directions in pharmaceutical and agrochemical research . The unique properties of the trifluoromethyl group may also lead to novel applications in other areas of chemistry .

properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(10(17)18)16-15-8/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCLKFLMZFOPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid

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